Pentachloro(chloromethyl)benzene

Übersicht

Beschreibung

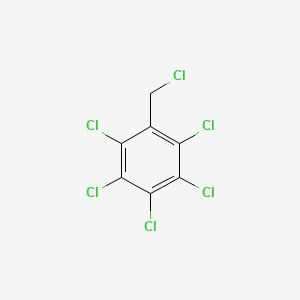

Pentachloro(chloromethyl)benzene is a chlorinated aromatic hydrocarbon with the molecular formula C7H2Cl6. It consists of a benzene ring substituted with five chlorine atoms and one chloromethyl group. This compound is known for its high stability and resistance to degradation, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentachloro(chloromethyl)benzene can be synthesized through the chloromethylation of pentachlorobenzene. This process involves the reaction of pentachlorobenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of benzene derivatives. The process requires stringent control of reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The use of chlorinating agents such as chlorine gas or sulfuryl chloride is common in these processes.

Analyse Chemischer Reaktionen

Types of Reactions

Pentachloro(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form pentachlorobenzoic acid under strong oxidizing conditions.

Reduction Reactions: Reduction of this compound can lead

Biologische Aktivität

Pentachloro(chloromethyl)benzene (PeCB), a chlorinated aromatic compound, has garnered attention due to its biological activity and potential health effects. This article synthesizes research findings on PeCB, focusing on its toxicological properties, metabolic pathways, and effects on various biological systems.

Chemical Structure and Properties

This compound has the molecular formula CHCl and is characterized by five chlorine atoms attached to a benzene ring, along with a chloromethyl group. This structure contributes to its stability and resistance to degradation, making it a persistent environmental pollutant.

Metabolism and Toxicokinetics

PeCB is primarily metabolized in the liver, where it is converted into several metabolites, including pentachlorophenol (PCP) and tetrachlorohydroquinone (TCHQ) . Studies have shown that approximately 95% of administered PeCB is absorbed, with significant excretion occurring via feces compared to urine . The major metabolites identified include:

- Pentachlorophenol (PCP)

- Tetrachlorohydroquinone (TCHQ)

- 2,3,4,5-tetrachlorophenol (TCP)

These metabolites are associated with various toxicological effects, influencing enzyme activity and potentially leading to adverse health outcomes.

Acute Toxicity

Research indicates that PeCB exhibits acute toxicity in laboratory animals. In studies involving Sherman rats and Swiss Webster mice, clinical signs such as tremors, decreased activity, and weakness were observed following exposure . The reported survival times were notably short, ranging from 2-12 days depending on the dose.

Chronic Toxicity and Endocrine Disruption

Long-term exposure to PeCB has been linked to significant health issues. Notably, it has been shown to affect thyroid function in both rats and mice . The no-observed-adverse-effect levels (NOAELs) for histologic lesions were determined to be 33 ppm for male rats and 330 ppm for female rats. Importantly, PeCB was not found to exhibit endocrine activity in certain assessments .

Porphyrin Metabolism

The impact of PeCB on porphyrin metabolism has been a subject of investigation. Some studies reported increases in porphyrin levels in chick-embryo liver exposed to PeCB . However, conflicting results exist; one study found no increase in liver porphyrin levels in rats fed diets containing varying concentrations of PeCB over 28 days .

Genetic Toxicology

Genetic toxicity assessments have revealed that PeCB is not mutagenic in bacterial mutation assays conducted with and without metabolic activation . This suggests that while PeCB poses significant toxicological risks, it may not directly cause genetic mutations.

Biological Activity Summary Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Pentachloro(chloromethyl)benzene has the chemical formula CHCl and is characterized by a benzene ring substituted with five chlorine atoms and a chloromethyl group. Its structure contributes to its reactivity and utility in various applications, including synthesis and environmental studies.

Synthesis of Chemical Intermediates

This compound is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its high degree of chlorination allows it to participate in nucleophilic substitution reactions, making it valuable for producing:

- Pharmaceuticals : It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo transformations that introduce functional groups necessary for biological activity.

- Pesticides and Herbicides : The compound can be converted into various agrochemicals, including herbicides that target specific plant pathways, enhancing agricultural productivity.

Environmental Research

Due to its persistent nature and potential toxicity, this compound has been the subject of numerous environmental studies. Its applications in this field include:

- Pollution Monitoring : The compound is used as a marker for assessing contamination levels in soil and water. Studies have shown that it can accumulate in biological tissues, making it a useful indicator of environmental health.

- Toxicological Studies : Research on this compound has revealed its effects on human health and ecosystems. It has been identified as a persistent organic pollutant (POP), leading to regulations under international agreements such as the Stockholm Convention.

Industrial Applications

In industrial settings, this compound finds application in:

- Solvent Use : It is employed as a solvent for various chemical reactions due to its high boiling point and stability under reaction conditions.

- Chemical Manufacturing : The compound is integral in the production of specialty chemicals, including flame retardants and plasticizers.

Case Study 1: Toxicological Assessment

A study conducted by the National Toxicology Program evaluated the acute toxicity of this compound in rodent models. Results indicated significant liver and kidney damage at high exposure levels, highlighting the need for careful handling in industrial applications .

Case Study 2: Environmental Impact

Research on this compound's environmental persistence showed that it can remain in soil for extended periods, affecting local ecosystems. A study found residues in biota near contaminated sites, emphasizing its role as an environmental pollutant .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Pharmaceuticals, Pesticides | Key precursor for various APIs |

| Environmental Research | Pollution Monitoring, Toxicological Studies | Identified as a persistent organic pollutant |

| Industrial Applications | Solvent Use, Specialty Chemical Manufacturing | High boiling point aids in reaction stability |

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl6/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULBFSSEZXLFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175623 | |

| Record name | Benzene, pentachloro(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-78-9 | |

| Record name | Benzene, pentachloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, pentachloro(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.